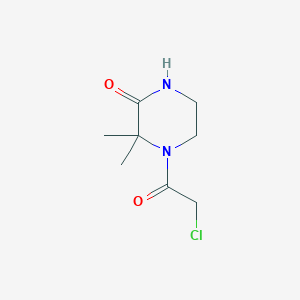![molecular formula C15H15N3O2 B1621264 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridin-3-carbonsäure CAS No. 904816-93-9](/img/structure/B1621264.png)
2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridin-3-carbonsäure
Übersicht
Beschreibung
The compound “2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” is a type of organic compound known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . The molecule consists of a pyrrolidinyl group ((CH2)4N-) attached via N to the 4-position of pyridine .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid”, can be achieved through two main methods . The first involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Molecular Structure Analysis
The molecular structure of “2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Diabetes-Management
Verbindungen mit Pyridinstrukturen wurden auf ihr Potenzial zur Senkung des Blutzuckerspiegels untersucht, was bei der Behandlung von Diabetes und damit verbundenen Erkrankungen von Vorteil sein könnte .
Herz-Kreislauf-Erkrankungen
Die blutzuckersenkende Wirkung dieser Verbindungen kann auch Auswirkungen auf die Vorbeugung und Behandlung von Herz-Kreislauf-Erkrankungen haben .
Synthese von Carbamaten
Das Pyrrolidin-Gerüst wird in katalysefreien Syntheseverfahren zur Herstellung verschiedener Carbamate verwendet, die zahlreiche industrielle und pharmazeutische Anwendungen haben .
Antiproliferative Mittel
Pyrrolidin-Derivate wurden auf ihre antiproliferative Aktivität untersucht, die in der Krebsforschung und -therapie nützlich sein könnte .
Anti-fibrotische Aktivitäten
Einige Pyridin-haltige Verbindungen zeigen anti-fibrotische Aktivitäten, was auf eine mögliche Verwendung bei der Behandlung fibrotischer Erkrankungen hindeutet .
Induktion der Apoptose
Bestimmte Pyrazolopyridin-Derivate haben die Fähigkeit gezeigt, die Apoptose in Krebszellen zu induzieren, was ein wünschenswerter Effekt für Krebsbehandlungen ist .
Wirkmechanismus
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which includes “2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid”, act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Zukünftige Richtungen
The future directions for “2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” could involve further exploration of its potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their anti-fibrosis activity against immortalized rat hepatic stellate cells (HSC-T6) . This suggests that similar compounds, including “2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid”, could be explored for their potential anti-fibrotic activities .
Eigenschaften
IUPAC Name |
2-(2-pyridin-4-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(20)12-3-1-7-17-14(12)18-10-2-4-13(18)11-5-8-16-9-6-11/h1,3,5-9,13H,2,4,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSGINWTCHBMKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=CC=N2)C(=O)O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378087 | |
| Record name | 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904816-93-9 | |
| Record name | 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















